molecular formula C8H7NO2 B151048 3-(3-Pyridyl)acrylic acid CAS No. 19337-97-4

3-(3-Pyridyl)acrylic acid

Cat. No.: B151048
CAS No.: 19337-97-4
M. Wt: 149.15 g/mol
InChI Key: VUVORVXMOLQFMO-ONEGZZNKSA-N
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Description

3-(3-Pyridyl)acrylic acid is an organic compound with the molecular formula C8H7NO2. It is a derivative of acrylic acid where the hydrogen atom on the beta carbon is replaced by a pyridyl group. This compound is known for its bifunctional ligand properties, making it useful in constructing heterometallic complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Pyridyl)acrylic acid can be synthesized through various methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce saturated pyridine derivatives .

Comparison with Similar Compounds

  • 3-(2-Pyridyl)acrylic acid
  • 3-(4-Pyridyl)acrylic acid
  • 4-Imidazoleacrylic acid
  • 3-Pyridinepropionic acid
  • 3-Thiopheneacetic acid

Uniqueness: 3-(3-Pyridyl)acrylic acid is unique due to its specific positioning of the pyridyl group, which imparts distinct electronic and steric properties. This positioning enhances its ability to form stable complexes with a variety of metal ions, making it particularly valuable in coordination chemistry and materials science .

Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVORVXMOLQFMO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305000
Record name trans-3-(3-Pyridyl)acrylic acid
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to beige crystalline powder; [Acros Organics MSDS]
Record name 3-Pyridylacrylic acid
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Solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781203
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

19337-97-4, 1126-74-5
Record name trans-3-(3-Pyridyl)acrylic acid
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Record name 3-Pyridylacrylic acid
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Record name trans-3-Pyridineacrylic acid
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Record name trans-3-(3-Pyridyl)acrylic acid
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Record name 3-pyridylacrylic acid
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Record name 2-Propenoic acid, 3-(3-pyridinyl)-, (2E)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-(3-Pyridyl)acrylic acid?

A1: this compound has a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol.

Q2: What spectroscopic techniques are useful for characterizing 3-PA?

A2: Several spectroscopic techniques can be employed, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy is helpful in identifying functional groups like carboxyl and pyridine rings present in the molecule. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the compound, revealing the arrangement of hydrogen and carbon atoms. [, ]
  • UV-Vis Spectroscopy: This technique helps study the electronic transitions within the molecule and can be used to investigate its interactions with metal ions. []

Q3: How does the stability of 3-PA change in different solvents?

A3: The solubility of 3-PA varies depending on the solvent. It exhibits limited solubility in water but dissolves readily in organic solvents like chloroform. [, ] This behavior can influence its stability and reactivity in different environments.

Q4: What are some potential applications of 3-PA in material science?

A4: The diverse coordination chemistry of 3-PA makes it promising for various material science applications, including:

  • Metal-Organic Frameworks (MOFs): 3-PA can act as a bridging ligand, connecting metal ions to create porous MOF structures. These materials have potential applications in gas storage, separation, and catalysis. [, , , , , ]
  • Nanoparticle Synthesis: Research has shown that 3-PA can be used as a capping agent to control the size and shape of nanoparticles. This has implications for developing nanomaterials with tailored properties. [, , ]

Q5: How does 3-PA interact with metal ions?

A5: 3-PA acts as a ditopic ligand, meaning it can bind to metal ions through two different sites: the carboxylate group and the nitrogen atom of the pyridine ring. [, , , ] This versatility allows it to form a diverse range of coordination complexes with different metals.

Q6: What types of structures can be formed by combining 3-PA with metal ions?

A6: Depending on the metal ion, reaction conditions, and the presence of other ligands, 3-PA can lead to the formation of various structures, including:

  • One-dimensional (1D) chains: In these structures, 3-PA molecules link metal ions in a linear fashion. []
  • Two-dimensional (2D) layers: 3-PA can connect metal ions to create sheet-like structures, which can further interact through non-covalent forces. [, , ]
  • Three-dimensional (3D) frameworks: By acting as a bridging ligand, 3-PA can facilitate the assembly of complex 3D architectures with diverse topologies. [, , , , , ]

Q7: Can 3-PA be used to synthesize heterometallic frameworks?

A7: Yes, 3-PA's ditopic nature makes it suitable for constructing heterometallic frameworks. By selectively binding to different metal ions based on their hard-soft acid-base properties, 3-PA can facilitate the incorporation of multiple metal centers into a single structure. This has been demonstrated in the synthesis of copper(I)-lanthanide(III) heterometallic frameworks. [, ]

Q8: 3-PA is known to be photoreactive. Can you elaborate on this property?

A8: Under UV irradiation, 3-PA molecules in close proximity can undergo [2+2] cycloaddition reactions, leading to the formation of cyclobutane dimers. [, , , ] This photoreactivity is influenced by the spatial arrangement of molecules in the solid state and can be modulated by salt formation. []

Q9: What are the potential applications of 3-PA's photoreactivity?

A9: The photoreactivity of 3-PA offers intriguing possibilities for:

    Q10: Are there any known biological applications of 3-PA?

    A10: While 3-PA itself may not have direct therapeutic applications, it has proven valuable in biosynthetic pathways. Researchers have successfully used 3-PA and its derivatives as precursors in the biosynthesis of stilbene methyl ethers in Escherichia coli. [, ] These compounds have potential applications as anti-cancer drugs and dietary polyphenols.

    Q11: What analytical techniques are used to study 3-PA in biological samples?

    A11: Several analytical techniques can be used to detect and quantify 3-PA and its derivatives in biological matrices:

    • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, allows for the separation and identification of 3-PA and its metabolites in complex mixtures. [, ]
    • Mass Spectrometry (MS): MS techniques like plasma desorption mass spectrometry (PDMS) are used to determine the molecular weight of 3-PA and analyze its fragmentation patterns, aiding in structural characterization. [, , , ]

    Q12: What safety considerations are associated with handling 3-PA?

    A12: As with any chemical, proper laboratory practices should be followed when handling 3-PA. It's essential to consult the material safety data sheet (MSDS) for specific safety information. []

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